N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at position 2 and a 2,2-diphenylacetamide moiety at position 3. Its molecular formula is inferred as C₂₄H₂₅N₃OS, combining a sulfur-containing heterocycle with bulky aromatic substituents. The tert-butyl group enhances lipophilicity and metabolic stability, while the diphenylacetamide moiety may facilitate π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-23(2,3)26-21(18-14-28-15-19(18)25-26)24-22(27)20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,20H,14-15H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZXWYGWJGGYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a synthetic compound notable for its unique thieno[3,4-c]pyrazole core and its potential biological activities. This article explores its biological activity through various studies, including its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core substituted with a tert-butyl group and a diphenylacetamide moiety. Its molecular formula is C₁₈H₁₈N₂OS, with a molecular weight of approximately 302.41 g/mol. The structural arrangement contributes to its diverse biological activities.
1. Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. In vitro studies have shown effectiveness against various fungal strains. The mechanism of action involves disruption of fungal cell membranes and inhibition of ergosterol biosynthesis, essential for fungal growth and reproduction.
2. Antibacterial Activity
The thieno[3,4-c]pyrazole moiety has been associated with antibacterial properties. Studies suggest that the compound inhibits bacterial cell wall synthesis and protein synthesis by binding to specific bacterial enzymes. This dual-action mechanism makes it a candidate for treating bacterial infections resistant to conventional antibiotics.
3. Antioxidant Activity
This compound has demonstrated potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This effect is crucial in preventing oxidative stress-related diseases such as cardiovascular disorders .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: It can modulate receptor activity affecting signal transduction pathways.
- Gene Expression Alteration: The compound may influence gene expression related to cell growth and apoptosis.
Comparative Analysis
To understand the uniqueness of this compound in comparison to structurally related compounds, the following table summarizes key structural features and biological activities:
| Compound Name | Structural Features | Biological Activities |
|---|---|---|
| This compound | Thieno[3,4-c]pyrazole core with diphenylacetamide | Antifungal, antibacterial, antioxidant |
| N-(2-methylthieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide | Methyl substitution on thieno core | Antibacterial |
| 5-(tert-butyl)-1-benzofuran-2-carboxylic acid | Lacks thieno core | Antioxidant |
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Antifungal Study: A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Candida albicans comparable to established antifungal agents.
- Antibacterial Study: Research indicated that this compound inhibited Staphylococcus aureus growth effectively at low concentrations.
- Antioxidant Assessment: In vitro assays revealed that the compound significantly reduced oxidative stress markers in cellular models exposed to free radicals.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thieno[3,4-c]pyrazole Derivatives
N-(2-tert-Butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-iodanyl-benzamide ()
- Core Structure: Shares the thieno[3,4-c]pyrazole scaffold and tert-butyl group.
- Key Differences : Substituted with an iodobenzamide group instead of diphenylacetamide.
- Implications : The iodine atom increases molecular weight (MW ≈ 505 g/mol) and may alter reactivity (e.g., halogen bonding) compared to the diphenyl group. The acetamide in the target compound likely enhances hydrogen-bonding capacity relative to the benzamide.
Pyrazole and Benzothiazole Derivatives
N-tert-Butyl-2-[4,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]benzamide ()
- Core Structure : Pyrazole ring with tert-butyl and benzamide substituents.
- Key Differences: Lacks the sulfur-containing thieno ring and diphenylacetamide. The nitro group introduces strong electron-withdrawing effects.
- Molecular Formula : C₂₂H₂₅N₃O (MW ≈ 347 g/mol), lighter than the target compound.
- Implications : The absence of sulfur and diphenyl groups may reduce π-π interactions and metabolic stability compared to the target compound.
Benzothiazole-Based Diphenylacetamides ()
- Examples : N-(6-(N-butylsulfamoyl)benzothiazole-2-yl)-2,2-diphenylacetamide.
- Core Structure: Benzothiazole replaces thienopyrazole.
- Key Differences : Sulfamoyl or nitro groups on the benzothiazole alter solubility and electronic properties.
- Implications: Benzothiazole derivatives are excluded in patents, suggesting prior exploration of their bioactivity. The thienopyrazole core in the target compound may offer novel binding modes.
Molecular Properties
Structural Implications for Bioactivity
- Diphenylacetamide vs.
- Thienopyrazole vs. Benzothiazole: Sulfur in the thieno ring may influence redox properties or metal coordination, differing from benzothiazole’s electronic profile.
- tert-Butyl Group : Common in both target and compounds, this group likely reduces oxidative metabolism, enhancing half-life.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
